molecular formula C15H18N2O B2518438 N-(2-Cyanopropan-2-yl)-2-(2,3-dihydro-1H-inden-5-yl)acetamide CAS No. 2418723-63-2

N-(2-Cyanopropan-2-yl)-2-(2,3-dihydro-1H-inden-5-yl)acetamide

カタログ番号 B2518438
CAS番号: 2418723-63-2
分子量: 242.322
InChIキー: QZQDUMSWXQHNAA-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(2-Cyanopropan-2-yl)-2-(2,3-dihydro-1H-inden-5-yl)acetamide, also known as CPI-0610, is a small molecule inhibitor that targets bromodomain and extra-terminal (BET) proteins. BET proteins are epigenetic regulators that control gene expression, and their dysregulation has been linked to various diseases, including cancer and inflammation. CPI-0610 has shown promising results in preclinical studies, and it is currently being evaluated in clinical trials as a potential therapy for cancer and other diseases.

作用機序

N-(2-Cyanopropan-2-yl)-2-(2,3-dihydro-1H-inden-5-yl)acetamide works by binding to the bromodomains of BET proteins, which prevents them from interacting with acetylated histones and other transcriptional regulators. This leads to the downregulation of genes that are regulated by BET proteins, including oncogenes and inflammatory cytokines.

生化学的および生理学的効果

N-(2-Cyanopropan-2-yl)-2-(2,3-dihydro-1H-inden-5-yl)acetamide has been shown to have several biochemical and physiological effects, including decreased tumor growth, increased apoptosis, and decreased inflammation. In preclinical models of cancer, N-(2-Cyanopropan-2-yl)-2-(2,3-dihydro-1H-inden-5-yl)acetamide has been shown to inhibit the growth of various types of tumors, including hematological malignancies and solid tumors. In addition, N-(2-Cyanopropan-2-yl)-2-(2,3-dihydro-1H-inden-5-yl)acetamide has been shown to induce apoptosis in cancer cells, which leads to their death. Finally, N-(2-Cyanopropan-2-yl)-2-(2,3-dihydro-1H-inden-5-yl)acetamide has been shown to have anti-inflammatory effects in preclinical models of autoimmune diseases, which suggests that it may have potential as a therapy for these conditions.

実験室実験の利点と制限

One of the main advantages of N-(2-Cyanopropan-2-yl)-2-(2,3-dihydro-1H-inden-5-yl)acetamide for lab experiments is its specificity for BET proteins, which makes it a useful tool for studying the role of these proteins in various diseases. In addition, N-(2-Cyanopropan-2-yl)-2-(2,3-dihydro-1H-inden-5-yl)acetamide has been shown to have good pharmacokinetic properties, which makes it suitable for in vivo studies. However, one of the limitations of N-(2-Cyanopropan-2-yl)-2-(2,3-dihydro-1H-inden-5-yl)acetamide is its relatively low potency compared to other BET inhibitors, which may limit its usefulness in certain experiments.

将来の方向性

There are several potential future directions for the study of N-(2-Cyanopropan-2-yl)-2-(2,3-dihydro-1H-inden-5-yl)acetamide. One area of interest is the development of combination therapies that include N-(2-Cyanopropan-2-yl)-2-(2,3-dihydro-1H-inden-5-yl)acetamide and other anticancer agents, such as chemotherapy or immunotherapy. Another area of interest is the study of N-(2-Cyanopropan-2-yl)-2-(2,3-dihydro-1H-inden-5-yl)acetamide in other diseases, such as autoimmune diseases and neurological disorders. Finally, further research is needed to understand the molecular mechanisms underlying the effects of N-(2-Cyanopropan-2-yl)-2-(2,3-dihydro-1H-inden-5-yl)acetamide on BET proteins and gene expression.

合成法

The synthesis of N-(2-Cyanopropan-2-yl)-2-(2,3-dihydro-1H-inden-5-yl)acetamide involves several steps, including the preparation of starting materials, coupling reactions, and purification steps. The process starts with the preparation of 2,3-dihydro-1H-inden-5-amine, which is then coupled with 2-bromoacetyl cyanide to form N-(2-cyanopropan-2-yl)-2-(2,3-dihydro-1H-inden-5-yl)acetamide. The final product is obtained after several purification steps, including chromatography and recrystallization.

科学的研究の応用

N-(2-Cyanopropan-2-yl)-2-(2,3-dihydro-1H-inden-5-yl)acetamide has been extensively studied in preclinical models of cancer, inflammation, and other diseases. In cancer, BET proteins have been shown to regulate the expression of oncogenes, and their inhibition by N-(2-Cyanopropan-2-yl)-2-(2,3-dihydro-1H-inden-5-yl)acetamide leads to decreased tumor growth and increased sensitivity to chemotherapy. In addition, N-(2-Cyanopropan-2-yl)-2-(2,3-dihydro-1H-inden-5-yl)acetamide has been shown to have anti-inflammatory effects in preclinical models of autoimmune diseases, such as rheumatoid arthritis and lupus.

特性

IUPAC Name

N-(2-cyanopropan-2-yl)-2-(2,3-dihydro-1H-inden-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O/c1-15(2,10-16)17-14(18)9-11-6-7-12-4-3-5-13(12)8-11/h6-8H,3-5,9H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZQDUMSWXQHNAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C#N)NC(=O)CC1=CC2=C(CCC2)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-Cyanopropan-2-yl)-2-(2,3-dihydro-1H-inden-5-yl)acetamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。